methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

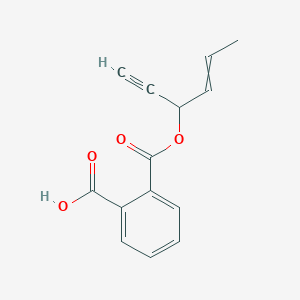

The synthesis of benzoxazine derivatives, including methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, often involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. This process demonstrates significant stereoselectivity, with the Z isomers being formed preferentially or exclusively. The configuration of these isomers has been confirmed through X-ray diffraction analysis, indicating the precise molecular arrangement achieved during synthesis (Gabriele et al., 2006).

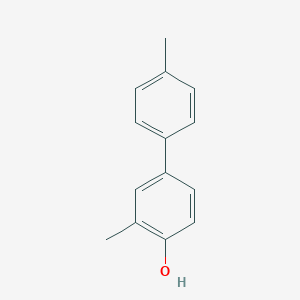

Molecular Structure Analysis

The detailed molecular structure of benzoxazine derivatives has been studied using various spectroscopic methods, including NMR stereochemical studies. These studies have revealed the conformational preferences and stereostructures of the molecules in solution, providing insights into the dynamic behavior of the benzoxazine ring system (Tähtinen et al., 2002).

Chemical Reactions and Properties

Benzoxazine compounds participate in a variety of chemical reactions, showcasing their reactivity and potential as intermediates in organic synthesis. For example, they can undergo hydrolysis under specific conditions, leading to the formation of pyruvic acid, carbon dioxide, and amines. This reactivity is indicative of the compound's versatility in chemical transformations (Iwanami et al., 1964).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and chemistry. While specific data for methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate might not be directly available, the study of related compounds provides valuable insights. The crystalline structure and molecular arrangement have been explored through crystallography, revealing the compound's solid-state characteristics (Chaudhuri et al., 2001).

Chemical Properties Analysis

The chemical properties of benzoxazine derivatives, including acidity, basicity, and reactivity towards various reagents, underpin their utility in organic synthesis and material science. Studies have explored the synthesis of functionalized benzoxazine rings, indicating the potential to introduce various substituents and functional groups into the benzoxazine core. This adaptability underscores the chemical versatility of these compounds (Nakamura et al., 2003).

科学的研究の応用

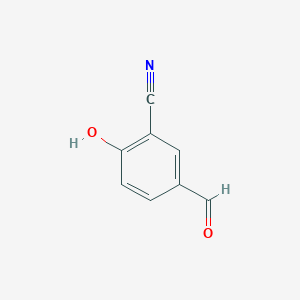

Antibacterial Activity

Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its analogues have shown notable potential in antibacterial applications. Kadian et al. (2012) synthesized various 1,4-Benzoxazine analogues and evaluated their antibacterial activity against multiple strains, including E. coli and Staphylococcus aureus. Their findings indicate that certain synthesized compounds demonstrated significant activity against these bacterial strains (Kadian, Maste, & Bhat, 2012).

Photochemical Transformations

Marubayashi et al. (1992) explored the unique photochemical transformation of a similar compound, methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate. Their study led to the discovery of four β-lactam compounds, contributing to the knowledge of photochemical reactions in this class of compounds (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

Synthesis and Applications in Organic Chemistry

Various studies have delved into the synthesis and potential applications of compounds structurally related to methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in organic chemistry. For instance, Iwanami et al. (1964) investigated the hydrolysis of products obtained from reactions involving acetylenecarboxylic acid and amines, contributing to the understanding of the chemical behavior of similar compounds (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Antimicrobial and Antioxidant Properties

Sonia et al. (2013) synthesized some benzoxazinyl pyrazolone arylidenes starting from a compound structurally related to methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Their research highlighted the potential antimicrobial and antioxidant properties of these compounds (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

作用機序

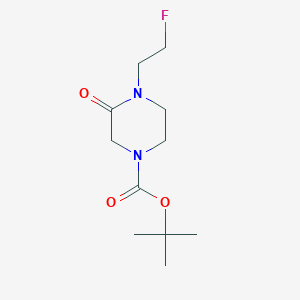

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to interact with various targets includingantimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, KATP channel activators, and AMPA receptor modulators .

Mode of Action

It is suggested that the functional groups attached to the ring structure, such as a halo group at the 7 and 8 positions, could be responsible for its activity

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .

Action Environment

It is known to be soluble in ethanol and benzene , which suggests that its action could be influenced by the solvent environment

特性

IUPAC Name |

methyl 7-chloro-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c1-11(10(15)16-2)9(14)13-7-4-3-6(12)5-8(7)17-11/h3-5H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVPHSCZENWVSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C=C(C=C2)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382016 |

Source

|

| Record name | Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

CAS RN |

175205-00-2 |

Source

|

| Record name | Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)

![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)

![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)